molecular formula C18H15BrN2O3S B10955067 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B10955067
M. Wt: 419.3 g/mol
InChI Key: CYJXWKQIWGKXRE-UHFFFAOYSA-N
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Description

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is an organic compound that features a thiazole ring, a bromo-methoxyphenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromo-methoxyphenyl derivative and a thioamide. The phenoxyacetamide moiety can be introduced through a subsequent acylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxyphenyl-thiazole carboxylic acid, while substitution of the bromo group with an amine can yield a methoxyphenyl-thiazole amine derivative .

Scientific Research Applications

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyacetamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C18H15BrN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C18H15BrN2O3S/c1-23-16-8-7-12(9-14(16)19)15-11-25-18(20-15)21-17(22)10-24-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21,22)

InChI Key

CYJXWKQIWGKXRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3)Br

Origin of Product

United States

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